2-Azepan-1-yl-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

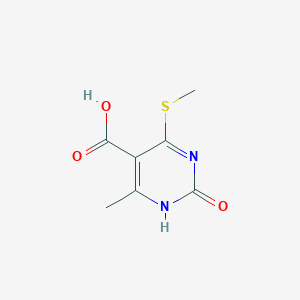

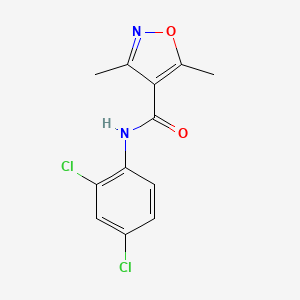

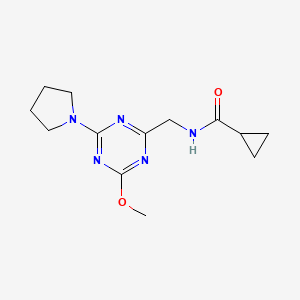

2-Azepan-1-yl-5-nitrobenzonitrile is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 2-Azepan-1-yl-5-nitrobenzonitrile can be represented by the SMILES notation:C1CCCN(CC1)C2=C(C=C(C=C2)N+[O-])C#N . This notation provides a way to represent the structure using ASCII strings.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-Azepan-1-yl-5-nitrobenzonitrile is involved in the synthesis of nitro-substituted tetrahydropyridoazepines through microwave-assisted condensation, demonstrating an efficient method for producing various substituted azepines. This process allows for regioselective synthesis, highlighting its potential in synthetic chemistry for developing compounds with specific structural features (Schultz, Turner, & Braje, 2010).

Mutagenicity Studies

The compound has also been used in mutagenicity studies, specifically in the Ames test, to investigate the potentiating effect of cyano substitution on nitroaniline mutagenicity. It was found to be a potent mutagen, underscoring its significance in environmental and molecular mutagenesis research for understanding the genotoxic potential of various compounds (Josephy, Dhanoa, Elzawy, Heney, Petrie, & Senis, 2018).

Novel Compound Formation

The compound plays a crucial role in the novel synthesis of 2H-3,1-benzoxazine derivatives, showcasing its versatility in organic synthesis for creating new compounds with potential applications in material science and pharmaceutical research. The reaction mechanisms and structures of these new compounds were thoroughly characterized, providing insights into the synthesis and properties of benzoxazine derivatives (Li, Ma, Sun, Wei, & Zhou, 2006).

Cascade Reactions

Another application involves its use in palladium-catalyzed cascade reactions to synthesize 5-arylidene-7-aryl-5H-dibenzo[c,e]azepines. This transformation showcases the compound's role in facilitating complex organic reactions that yield biologically and pharmacologically relevant structures, emphasizing the importance of 2-Azepan-1-yl-5-nitrobenzonitrile in medicinal chemistry and drug development (Yao, Shao, Hu, Xia, Cheng, & Chen, 2019).

Safety and Hazards

While specific safety and hazard information for 2-Azepan-1-yl-5-nitrobenzonitrile is not provided in the search results, it is noted that this compound is for research use only and not intended for diagnostic or therapeutic use . Always refer to the Safety Data Sheet (SDS) for detailed safety information.

Mecanismo De Acción

Target of Action

The primary targets of 2-Azepan-1-yl-5-nitrobenzonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is known that the compound contains a nitrobenzonitrile group, which may interact with biological targets in a specific manner .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Azepan-1-yl-5-nitrobenzonitrile is currently unknown

Propiedades

IUPAC Name |

2-(azepan-1-yl)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-10-11-9-12(16(17)18)5-6-13(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAHHLXDJPCKMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azepan-1-yl-5-nitrobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2512985.png)

![N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine](/img/structure/B2512987.png)

![2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2512990.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2512991.png)

![1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512992.png)

![[1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2513002.png)